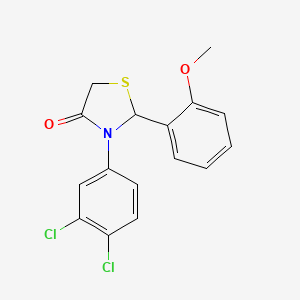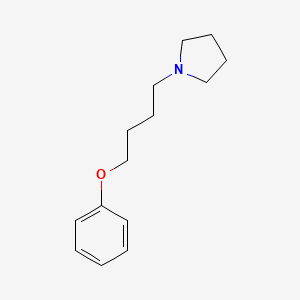![molecular formula C17H16N4O B5182855 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as PPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
实验室实验的优点和局限性
One advantage of using 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one in lab experiments is its unique chemical structure and pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
未来方向
There are several potential future directions for research on 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one and its potential therapeutic applications.
合成方法
PPM can be synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Biginelli reaction. The Pictet-Spengler reaction is the most commonly used method for the synthesis of 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one. In this method, an aromatic aldehyde and an amino acid are reacted together to form an imine intermediate, which is then cyclized to form the final product.
科学研究应用
6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
6-phenyl-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-16-14-12-18-17(20-9-4-5-10-20)19-15(14)8-11-21(16)13-6-2-1-3-7-13/h1-3,6-8,11-12H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHZXKAFMCBHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-fluorobenzyl)-6-oxo-N-[3-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5182778.png)
![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)

![3-chloro-N-{4-[(3-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5182847.png)
![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
![N-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5182872.png)
